molecular formula C11H13IN2O B3147640 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one CAS No. 62780-94-3

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one

Cat. No.: B3147640
CAS No.: 62780-94-3
M. Wt: 316.14 g/mol
InChI Key: ORPVEAJIYCFESN-UHFFFAOYSA-N
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Description

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a benzimidazole ring. The benzimidazole ring system is known for its biological and pharmacological activities, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3-dihydro-3-methyl-2H-benzimidazol-2-one.

    Alkylation: The benzimidazole derivative is then alkylated using 1,3-diiodopropane under basic conditions to introduce the 3-iodopropyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, leading to different oxidation states of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of benzimidazole N-oxides.

    Reduction Products: Reduction can yield benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dihydro-1-(3-hydroxypropyl)-3-methyl-2H-benzimidazol-2-one
  • 1,3-dihydro-1-(3-aminopropyl)-3-methyl-2H-benzimidazol-2-one
  • 1,3-dihydro-1-(3-chloropropyl)-3-methyl-2H-benzimidazol-2-one

Uniqueness

1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can serve as a leaving group in substitution reactions, making the compound versatile for further chemical modifications.

Properties

IUPAC Name

1-(3-iodopropyl)-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVEAJIYCFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5.7 parts of 3,4-dihydro-2H-[1,3]oxazino-[3,2-a]benzimidazole in 80 parts of 2-propanone is added 5.7 parts of iodomethane and the whole is stirred and refluxed for 2 h. 50. Then there is added a second portion of 5.7 parts of iodomethane and the whole is further stirred and refluxed for 2 h. 50. The solvent is evaporated, yielding 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one as an oily residue.
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Synthesis routes and methods II

Procedure details

Sodium iodide (3.43 g, 22.89 mmol, 2 equiv) was added to a solution of 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (2.57 g, 11.44 mmol, 1 equiv) in acetone. The reaction mixture was refluxed for 16 h. After cooling to ambient temperature, it was evaporated under reduced pressure to remove all the acetone. The residue was worked up using ethyl acetate and water, followed by a wash with brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford the title compound as a red oil (3.62 g, quant); 1H NMR (400 MHz, DMSO-d6): δ 2.12-2.19 (m, 2H); 3.24 (t, 2H, J=7.2 and 6.8 u Hz); 3.28 (s, 3H); 3.89 (t, 2H, J=6.8 Hz); 7.04-7.09 (m, 2H); 7.13-7.16 (m, 1H); 7.18-7.22 (m, 1H); MS for C11H13IN2O m/z 316.89 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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